molecular formula C13H16F3N5 B2788087 3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1174868-11-1

3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2788087
CAS No.: 1174868-11-1
M. Wt: 299.301
InChI Key: UVWUOMKMPQOJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a heterocyclic compound . It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH value is regulated to 6 and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . After the mixture reacts, it undergoes reduced pressure concentration until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and impurities are removed .


Molecular Structure Analysis

The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered aromatic azole chain . This chain contains two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution, refluxing, distillation, and reaction under the protection of nitrogen . These reactions lead to the formation of the desired compound .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Triazole compounds have shown promising results in various fields, especially in medicinal chemistry . They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Therefore, there is potential for further exploration and development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

3-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5/c1-2-21-9(8-10(19-21)13(14,15)16)12-18-17-11-6-4-3-5-7-20(11)12/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWUOMKMPQOJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.